4-Ethylhexenoic acid
Description
Significance of Branched-Chain Fatty Acids in Industrial and Biological Systems
In industrial applications, the distinct properties of BCFAs are highly valued. Their enhanced solubility and stability make them key components in the production of synthetic lubricants, plasticizers, and surfactants. researchgate.net For instance, metal salts of BCFAs are utilized as driers in paints and coatings, accelerating the drying process. isatis.net The branching in their structure can lead to improved thermal and oxidative stability, which is advantageous in various chemical manufacturing processes. researchgate.net Certain BCFAs also find use in the cosmetics industry as emollients and are being explored for their potential in biofuels. atamanchemicals.comvitas.no
From a biological perspective, BCFAs are integral components of various living organisms. They are particularly abundant in the cell membranes of certain bacteria, where they play a crucial role in maintaining membrane fluidity and integrity, especially in response to environmental stress. ontosight.aifrontiersin.org In humans, BCFAs are found in various tissues and fluids, including the vernix caseosa of newborns, and are metabolites produced by gut microbiota. wikipedia.orgdellait.com Research has increasingly pointed towards the diverse physiological roles of BCFAs, with studies exploring their involvement in metabolic pathways, immune modulation, and cellular signaling. dellait.comppm.edu.placs.org
Overview of 2-Ethylhexanoic Acid as a Model Compound in Scientific Inquiry
2-Ethylhexanoic acid (2-EHA) is a prominent and extensively studied branched-chain carboxylic acid. atamanchemicals.comresearchgate.net It serves as a valuable model compound for understanding the behavior and applications of this class of molecules.
Properties and Applications:
2-Ethylhexanoic acid is a colorless, viscous liquid with a characteristic mild odor. atamanchemicals.comsolubilityofthings.com Its chemical formula is C8H16O2, and it is an isomer of octanoic acid. atamanchemicals.com A key property of 2-EHA is its limited solubility in water but good solubility in nonpolar organic solvents. solubilityofthings.com This lipophilic nature is a direct result of its branched alkyl chain. researchgate.netsolubilityofthings.com
Industrially, 2-EHA has a wide array of applications. It is a precursor for the synthesis of metal derivatives that are soluble in organic solvents. atamanchemicals.com These metal salts, such as those of cobalt and manganese, are effective as drying agents in paints, varnishes, and inks. isatis.netatamanchemicals.com Esters of 2-EHA are widely used as plasticizers for polymers like PVC and in the formulation of synthetic lubricants. atamanchemicals.comontosight.ai In the cosmetics industry, it is used to produce emollients. atamanchemicals.com Furthermore, it finds application as a corrosion inhibitor and a stabilizer in various formulations. isatis.net
Research Findings:
The synthesis of 2-ethylhexanoic acid is a well-established industrial process, often starting from the aldol (B89426) condensation of n-butyraldehyde. mdpi.com Recent research has also explored more "green" or benign synthesis routes, including enzymatic methods using cytochrome P450cam. mdpi.comacs.org Studies have shown that P450cam can catalyze the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid with stereoselectivity. acs.org
The compound's derivatives have also been the subject of research. For example, 2-ethylhexanoic acid N′,N′-dialkylhydrazides have been studied for their potential as extractants for copper(II). researchgate.net Furthermore, 2-ethylhexanoic acid itself has been investigated as a dual solvent-catalyst for organic reactions, highlighting its versatility in synthetic chemistry. researchgate.net
4-Ethylhexenoic Acid
The primary focus of this article is the chemical compound this compound.
Chemical Identity of this compound
This compound is a branched-chain unsaturated carboxylic acid. Its molecular formula is C8H16O2, and it has a molecular weight of 144.21 g/mol . nih.govchemscene.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-ethylhexanoic acid | nih.gov |
| CAS Number | 6299-66-7 | nih.govlookchem.com |
| Molecular Formula | C8H16O2 | nih.govlookchem.com |
| Molecular Weight | 144.214 g/mol | lookchem.com |
| InChI | InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | nih.gov |
| InChIKey | KJYXVWHRKCNYKU-UHFFFAOYSA-N | nih.gov |
Physicochemical Properties of this compound
The physical and chemical properties of this compound are documented in various chemical databases.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 234.6 °C at 760 mmHg | lookchem.com |
| Flash Point | 116.6 °C | lookchem.com |
| Density | 0.926 g/cm³ | lookchem.com |
| Refractive Index | 1.435 | lookchem.com |
| LogP | 2.28740 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
Synthesis and Research Applications of this compound
Information regarding the synthesis of this compound indicates a few potential routes. One documented method involves the reaction of triethylcarbinyl bromide with carbon dioxide in the presence of a nickel(II) iodide and manganese catalyst system, yielding 38% of the desired product. lookchem.com Another reported synthesis starts from 2-(2-ethyl-butyl)-malonic acid, which upon heating to 195 °C for 2 hours, produces 4-ethylhexanoic acid with a 45% yield. lookchem.com
Research applications of this compound itself are not as extensively documented as its isomer, 2-ethylhexanoic acid. However, the synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid (AEH), has been reported. researchgate.net This amino acid, which incorporates the 4-ethylhexanoic acid carbon skeleton, was used to create a peptidyl substrate to study the activity of the enzyme chymotrypsin. researchgate.net The branched side chain of the AEH residue was found to significantly affect the enzyme's activity due to steric hindrance. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-ethylhex-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
JUAHIVUUUQRPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylhexanoic Acid
Industrial Production Routes and Catalytic Processes
The industrial synthesis of 2-ethylhexanoic acid predominantly originates from propylene (B89431). wikipedia.orgprocurementresource.comatamanchemicals.com This process involves a series of catalyzed chemical reactions to build the carbon chain and introduce the carboxylic acid functional group.
Propylene Hydroformylation to Butyraldehyde (B50154) Intermediate
The initial step in the industrial production of 2-ethylhexanoic acid is the hydroformylation of propylene, also known as the oxo process. matthey.comgoogle.com This reaction involves treating propylene with a mixture of carbon monoxide and hydrogen, known as synthesis gas, in the presence of a catalyst. matthey.com The product of this reaction is primarily n-butyraldehyde, along with its isomer, isobutyraldehyde. matthey.com Normal butyraldehyde is the desired intermediate for the subsequent steps leading to 2-ethylhexanoic acid. matthey.com
Historically, cobalt-based catalysts were used for this process. matthey.com However, modern industrial applications have increasingly adopted rhodium-based catalyst systems, which offer higher selectivity towards the linear n-butyraldehyde isomer and operate under milder conditions. matthey.com
Aldol (B89426) Condensation and Subsequent Hydrogenation
The n-butyraldehyde produced from hydroformylation undergoes an aldol condensation reaction. wikipedia.orgatamanchemicals.comatamanchemicals.comintratec.usintratec.uspersistencemarketresearch.com In this step, two molecules of n-butyraldehyde react in the presence of a base catalyst, typically a caustic soda solution, to form 2-ethyl-2-hexenal (B1232207) after dehydration. intratec.us
This unsaturated aldehyde, 2-ethyl-2-hexenal, is then hydrogenated to yield 2-ethylhexanal (B89479). wikipedia.orgatamanchemicals.comintratec.usintratec.us This hydrogenation step is selective, targeting the carbon-carbon double bond while preserving the aldehyde functional group. mdpi.com Various catalysts can be employed for this transformation, with palladium on a carbon support being a common choice. intratec.us Nickel-based catalysts, including nickel-alumina and nickel-copper on silica, are also effective for the hydrogenation of 2-ethyl-2-hexenal. google.combch.roscielo.br The reaction conditions, such as temperature and pressure, are controlled to optimize the yield of 2-ethylhexanal and minimize the formation of byproducts like 2-ethylhexanol. google.combch.ro
Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid
The final step in the synthesis is the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. wikipedia.orgatamanchemicals.comatamanchemicals.comintratec.usintratec.uspersistencemarketresearch.com This is typically an aerobic oxidation process, utilizing oxygen from the air as the oxidizing agent. mdpi.comfrontiersin.org The reaction is exothermic and is carried out in the liquid phase. mdpi.com
The efficiency and selectivity of the oxidation of 2-ethylhexanal are highly dependent on the catalytic system employed. Without a catalyst, the selectivity towards 2-ethylhexanoic acid can be low, often below 80%. rsc.org
A variety of catalysts have been investigated to improve the yield and selectivity of 2-ethylhexanoic acid. mdpi.com These include transition metal compounds and alkaline earth metal salts. google.commdpi.comgoogleapis.com Manganese and cobalt salts, such as manganese(II) acetate (B1210297) and cobalt(II) bis(2-ethylhexanoate), are frequently used. mdpi.comacs.orggoogle.com The synergistic use of manganese(II) catalysts with alkali metal salts, like sodium 2-ethylhexanoate (B8288628), has been shown to be a highly efficient system, achieving quantitative conversion of 2-ethylhexanal with selectivities towards the carboxylic acid of up to 98%. rsc.org Other transition metals like copper, iron, nickel, and rhodium have also been explored as catalysts. mdpi.comgoogle.com Alkaline earth metal carboxylates can also be used in combination with transition metal compounds. google.com
Table 1: Effect of Various Catalysts on 2-Ethylhexanal Oxidation
| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Yield of 2-EHA (%) | Selectivity of 2-EHA (%) |
| Mn(II) 2-ethylhexanoate | Oxygen | - | 40 | 80 | - |
| Mn(II) acetate | Air | Octanoic acid | - | - | 84 |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temperature | 70 | - |
| KOH | Oxygen | - | 50 | 84 | - |
| Mn(II) 2-ethylhexanoate & Sodium 2-ethylhexanoate | Oxygen | - | Room Temperature | 97-98 | - |
| Molybdovanadophosphoric acid | Air | - | - | >98 | >98 |
| Mn(II) catalyst (10 ppm) & alkali metal salts | Oxygen (7.5 bar) | Neat | - | - | 94 |
This table is based on data from multiple sources. mdpi.comrsc.orgacs.orggoogle.comacs.org
N-Hydroxyphthalimide (NHPI) has emerged as an effective organocatalyst for the free-radical oxidation of aldehydes, including 2-ethylhexanal. mdpi.comnih.gov This method offers a green and efficient route to 2-ethylhexanoic acid under mild conditions. mdpi.comnih.govresearchgate.net The oxidation can be carried out using either oxygen or air in a suitable solvent, such as isobutanol. mdpi.comnih.govresearchgate.netresearchgate.net
Research has demonstrated that using NHPI as a catalyst can achieve very high selectivity for 2-ethylhexanoic acid, exceeding 99%. mdpi.comnih.govresearchgate.netresearchgate.net The effectiveness of the NHPI catalytic system is influenced by factors such as the amount of catalyst, solvent type, temperature, and reaction time. mdpi.comnih.govresearchgate.net The use of isobutanol as a solvent is particularly advantageous as it dissolves NHPI and facilitates the reaction. mdpi.comnih.gov
Table 2: Influence of NHPI Catalyst Amount on 2-Ethylhexanal Oxidation
| NHPI (mol%) | Conversion of 2-EHAL (%) | Selectivity of 2-EHA (%) |
| < 6 | Decreased | - |
| 6 | - | - |
| 8 | Minimal Impact | - |
This table is based on data from a study investigating the effect of NHPI concentration on the reaction. researchgate.net
Optimization of Reaction Conditions and Selectivity
Significant research has been dedicated to optimizing the oxidation of 2-ethylhexanal to maximize the yield and selectivity of 2-ethylhexanoic acid. Key factors studied include the choice of catalyst, solvent, temperature, and pressure.
One approach involves the use of phosphomolybdovanadium heteropolyacid as a catalyst. By optimizing the reaction conditions, a conversion rate of 2-ethylhexanal above 99% and a selectivity for 2-ethylhexanoic acid over 98% can be achieved. google.com For instance, using H₄PMo₁₁VO₄₀·32H₂O as the catalyst in a dilute hydrochloric acid solution at 60°C with an oxygen flow rate of 10 mL/s resulted in a 99.83% conversion of 2-ethylhexanal and 98.34% selectivity for 2-ethylhexanoic acid. google.com
Another highly efficient method employs N-hydroxyphthalimide (NHPI) as a catalyst in isobutanol. This system achieves over 99% selectivity for 2-EHA under mild conditions. researchgate.netnih.gov The choice of solvent is critical; protic solvents, while sometimes limiting the reaction rate due to strong intermolecular forces, can lead to higher selectivity. frontiersin.org Studies have shown that in the non-catalytic autoxidation of 2-EHAL, protic solvents like isopropanol (B130326) can yield 2-EHA with approximately 98% selectivity. frontiersin.org
The combination of metal catalysts and alkali metal salts has also been explored. The synergistic use of a Manganese(II) catalyst with sodium 2-ethylhexanoate can improve selectivity to over 98% even at high conversion rates. rsc.org
Table 1: Optimization of 2-Ethylhexanal (2-EHAL) Oxidation
| Catalyst/System | Oxidant | Solvent | Temperature (°C) | Conversion of 2-EHAL (%) | Selectivity for 2-EHA (%) | Yield of 2-EHA (%) | Reference |
|---|---|---|---|---|---|---|---|
| H₄PMo₁₁VO₄₀·32H₂O | Oxygen | Dilute HCl | 60 | 99.83 | 98.34 | 98.79 | google.com |
| N-Hydroxyphthalimide (NHPI) | Oxygen/Air | Isobutanol | Not Specified | >99 | >99 | Not Specified | researchgate.netnih.gov |
| Mn(II) + Sodium 2-ethylhexanoate | Oxygen | Heptane | Room Temp. | >95 | >98 | Not Specified | rsc.org |
| [CH₃(C₈H₁₇)₃N]HSO₄ (Phase Transfer) | 30% H₂O₂ | Two-phase system | 90 | Not Specified | Not Specified | 65 | mdpi.com |
| None (Autoxidation) | Air | Isopropanol | 35 | 91.9 | ~98 | 96 | frontiersin.org |
Alternative Laboratory-Scale Synthesis Approaches
Beyond the industrial oxidation of 2-ethylhexanal, other laboratory methods exist for the synthesis of 2-ethylhexanoic acid.
Derivatization from Malonic Acid Precursors
The malonic ester synthesis is a classic method for preparing carboxylic acids. chemicalnote.com This process involves the alkylation of diethyl malonate or a similar malonic ester. To synthesize 2-ethylhexanoic acid, diethyl malonate is first deprotonated with a strong base like sodium ethoxide to form a nucleophilic carbanion. chemicalnote.com This carbanion then undergoes two successive alkylation reactions. The first is with an ethyl halide (e.g., ethyl bromide) and the second is with a butyl halide (e.g., butyl bromide). The resulting dialkylated malonic ester is then hydrolyzed and subsequently heated to induce decarboxylation, yielding the final product, 2-ethylhexanoic acid. chegg.com
Specific Chemical Transformations Involving Alkylation Reactions
Specific alkylation reactions can also be employed to produce 2-ethylhexanoic acid. One patented method describes the synthesis of 2-EHA from waste generated during the production of N-2-ethylhexyl-N'-phenyl-N-phenylenediamine. mdpi.com In this process, N-aminodiphenylamine is alkylated using a solution of potassium 2-ethylhexanoate. Following the reaction, water is added, and the mixture is extracted with an aliphatic solvent. 2-Ethylhexanoic acid is then recovered from the organic layer by distillation under reduced pressure, achieving a yield greater than 99%. mdpi.com
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of 2-ethylhexanoic acid, particularly amino acid analogs, is of significant interest for applications in peptide chemistry and drug development.
Preparation of Unnatural Amino Acid Analogs (e.g., 2-Amino-4-ethylhexanoic acid)
2-Amino-4-ethylhexanoic acid (AEH) is an unnatural amino acid that has been synthesized for research into enzyme specificity. mdpi.com One synthetic route starts with diethyl acetamidomalonate. mdpi.comresearchgate.net The synthesis involves the alkylation of the diethyl acetamidomalonate with 1-bromo-2-ethylbutane (B1346692) to introduce the characteristic side chain. This is followed by hydrolysis and decarboxylation to produce the racemic amino acid. The process yields the backbone of racemic AEH, which can then undergo further steps, such as optical resolution, to isolate specific stereoisomers like Boc-L-AEH. mdpi.comresearchgate.net These unnatural amino acids serve as building blocks for creating modified peptides with unique properties. mdpi.comresearchgate.net
Biochemical Pathways and Transformations of 2 Ethylhexanoic Acid in Non Human Systems
Microbial Degradation and Biotransformation Studies
Microorganisms play a crucial role in the breakdown of 2-EHA in the environment. However, the efficiency of this degradation can be hindered by the compound's molecular structure and the specific metabolic capabilities of the microbial strains present.
Resistance to Degradation by Specific Bacterial Strains (e.g., Mycobacterium austroafricanum IFP 2173, Rhodococcus rhodochrous)
While some bacteria can metabolize 2-EHA, certain strains exhibit resistance to its complete degradation. For instance, Mycobacterium austroafricanum IFP 2173, a strain capable of degrading the fuel additive 2-ethylhexyl nitrate (B79036) (2-EHN), can biodegrade 2-ethylhexanol to 2-EHA. asm.orgifremer.frnih.gov However, the resulting 2-EHA is not further biodegraded by this strain, even in the presence of a co-substrate. asm.orgifremer.frnih.gov This suggests that while the initial oxidation steps are possible, the branched structure of 2-EHA poses a challenge for subsequent metabolic breakdown by M. austroafricanum IFP 2173. asm.orgnih.gov
Similarly, Rhodococcus rhodochrous has been studied for its ability to degrade various plasticizers. nih.govresearchgate.net During the co-metabolism of plasticizers like bis(2-ethylhexyl) adipate (B1204190) (BEHA), dioctyl phthalate (B1215562) (DOP), and dioctyl terephthalate (B1205515) (DOTP) with hexadecane, R. rhodochrous produces 2-EHA as a metabolic intermediate. nih.govresearchgate.net This intermediate accumulates in the growth medium, indicating that further degradation of 2-EHA by this bacterium is slow or incomplete. nih.govresearchgate.netcanada.ca
Role as a Metabolite in Environmental Plasticizer Biodegradation (e.g., Di(2-ethylhexyl) phthalate (DEHP), Di(2-ethylhexyl) adipate (DEHA))
2-EHA is a well-documented metabolite in the biodegradation of common plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA). researchgate.netedap-cluster.comiwaponline.comoecd.org The biodegradation of these plasticizers by various microorganisms often involves the hydrolysis of the ester bonds, releasing 2-ethylhexanol. researchgate.netmcgill.ca This alcohol is then oxidized to 2-ethylhexanoic acid. researchgate.netmcgill.ca The presence of 2-EHA has been detected in environments contaminated with these plasticizers, such as in sewage sludges, indicating its formation as a stable breakdown product. edap-cluster.comiwaponline.com Studies have shown that both MEHP (mono-(2-ethylhexyl) phthalate) and 2-ethylhexanoic acid, metabolites of DEHP, can persist in the environment. researchgate.net
| Plasticizer Precursor | Key Microbial Species | Resulting Metabolite |
| Di(2-ethylhexyl) phthalate (DEHP) | Rhodococcus rhodochrous, various soil microorganisms | 2-Ethylhexanoic acid |
| Di(2-ethylhexyl) adipate (DEHA) | Rhodococcus rhodochrous, various soil microorganisms | 2-Ethylhexanoic acid |
Proposed Metabolic Pathways for Precursor Compounds (e.g., 2-Ethylhexyl Nitrate, 2-Ethylhexanol)
The metabolic pathways for compounds that are precursors to 2-EHA have been investigated. For 2-ethylhexyl nitrate (2-EHN), studies with Mycobacterium austroafricanum IFP 2173 suggest a pathway initiated by the hydrolysis of the nitrate ester to form 2-ethylhexanol. asm.orgnih.govarxiv.org This is followed by the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid. asm.orgnih.govarxiv.org The degradation of 2-EHN by this bacterium is incomplete, leading to the accumulation of a lactone, 4-ethyldihydrofuran-2(3H)-one, as a dead-end product. ifremer.frresearchgate.netasm.org
The metabolism of 2-ethylhexanol itself is a direct route to 2-EHA. In various organisms, 2-ethylhexanol is oxidized first to 2-ethylhexanal (B89479) and subsequently to 2-ethylhexanoic acid. europa.eureachinbelgium.be This conversion is a common detoxification pathway. europa.eu
Enzymatic Considerations in Degradation, including Steric Hindrance Effects
The enzymatic degradation of 2-EHA and its precursors is influenced by steric hindrance. The branched structure of 2-ethylhexanoic acid, specifically the ethyl group at the alpha-carbon position, presents a significant obstacle to enzymatic attack. europa.eugoogle.com This steric hindrance is a primary reason for the observed resistance to degradation by certain microorganisms. google.com While enzymes like alcohol dehydrogenases can oxidize 2-ethylhexanol to 2-ethylhexanoic acid, the subsequent breakdown of 2-EHA via pathways like beta-oxidation is inhibited. europa.eu This inhibition of beta-oxidation by the alpha-ethyl group is a key factor in the persistence of 2-EHA in some biological systems. europa.eu
Mammalian Metabolic Pathways in Animal Models
In mammals, 2-ethylhexanoic acid undergoes further metabolism, primarily through oxidative pathways, to facilitate its excretion from the body.
Omega and Omega-1 Oxidation Pathways
Animal models have demonstrated that 2-ethylhexanoic acid is metabolized via omega (ω) and omega-1 (ω-1) oxidation. europa.eudguv.denih.gov These cytochrome P450-dependent pathways involve the hydroxylation of the terminal (ω) or penultimate (ω-1) carbon atom of the hexyl chain. europa.eudguv.de This leads to the formation of metabolites such as 6-hydroxy-2-ethylhexanoic acid and 5-hydroxy-2-ethylhexanoic acid. europa.eueuropa.euinchem.org Further oxidation of these hydroxylated intermediates can occur, resulting in the formation of dicarboxylic acids like 2-ethyl-1,6-hexanedioic acid. europa.eudguv.denih.gov These more polar metabolites, along with glucuronide conjugates of 2-EHA and its oxidized products, are the major forms excreted in urine. europa.eueuropa.eudguv.deinchem.org
| Metabolic Pathway | Key Metabolites |
| Omega (ω) Oxidation | 6-hydroxy-2-ethylhexanoic acid, 2-ethyl-1,6-hexanedioic acid |
| Omega-1 (ω-1) Oxidation | 5-hydroxy-2-ethylhexanoic acid |
| Glucuronidation | 2-ethylhexanoyl glucuronide |
Natural Occurrence and Biosynthesis in Biological Matrices
2-Ethylhexanoic acid is not only a synthetic compound but also occurs naturally in various biological systems.
1 Presence in Plant Species (Vitis vinifera, Artemisia arborescens)
2-Ethylhexanoic acid has been identified as a natural product in certain plant species. atamanchemicals.comnih.gov Notably, it is found in grapes (Vitis vinifera) and the plant Artemisia arborescens. atamanchemicals.comnih.govwikidata.orgatamanchemicals.com Its presence in grapes suggests a potential contribution to the complex aroma and flavor profile of wine. atamanchemicals.comatamanchemicals.com
2 Biochemical Significance as a Medium-Chain Fatty Acid
Biochemically, 2-ethylhexanoic acid is classified as a medium-chain fatty acid (MCFA), which are fatty acids with aliphatic tails containing between four and twelve carbon atoms. hmdb.cat3db.ca As a branched-chain fatty acid, its metabolism and biological effects can differ from those of straight-chain fatty acids. atamanchemicals.comnih.govhmdb.cat3db.ca MCFAs are known to play various roles in cellular metabolism and signaling. nih.govnih.gov
3 Interactions with Biological Receptors (e.g., Cardiac Odorant Receptor OR51E1)
Recent research has uncovered specific interactions between 2-ethylhexanoic acid and biological receptors. It has been identified as an antagonist for the cardiac odorant receptor OR51E1. nih.govnih.govresearchgate.net This receptor, which is the most highly expressed odorant receptor in the human heart, is activated by other medium-chain fatty acids like nonanoic acid. nih.govnih.govectorbio.com The activation of OR51E1 by its agonists leads to negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects in cardiac cells. nih.govnih.gov The antagonistic action of 2-ethylhexanoic acid on this receptor suggests it can block these effects, highlighting a potential role in modulating cardiac function. nih.govresearchgate.netherts.ac.uk
Chemical Reactivity and Derivatization for Advanced Materials and Catalysis
Formation of Metal Carboxylates and Complexes
2-Ethylhexanoic acid readily reacts with metal cations to form metal ethylhexanoates. atamanchemicals.comatamanchemicals.com These compounds are not simple ionic salts but are charge-neutral coordination complexes. wikipedia.orgatamanchemicals.comatamankimya.com Their molecular structures are similar to metal acetates but with the bulky 2-ethylhexyl group, which enhances their solubility in organic media. wikipedia.orgatamanchemicals.comatamankimya.com This property is crucial for their function as catalysts and additives in non-aqueous systems. wikipedia.org
The metal complexes of 2-ethylhexanoic acid are coordination compounds where the metal cation is bonded to the oxygen atoms of the carboxylate group. wikipedia.orgatamankimya.com The long hydrocarbon chain and the chiral center of the 2-ethylhexanoate (B8288628) ligand contribute to the high solubility of these complexes in nonpolar solvents. atamankimya.com While often referred to as salts, they are neutral complexes. wikipedia.orgatamankimya.com For instance, tin(II) 2-ethylhexanoate, though formally a salt, is a coordination complex. acs.org These complexes are utilized in industrial and organic chemistry as catalysts for polymerization and oxidation reactions. wikipedia.orgatamankimya.com
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), also known as stannous octoate, is a widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and glycolide (B1360168). sigmaaldrich.comatamanchemicals.comwikipedia.org This process is fundamental to the production of biodegradable polymers such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). sigmaaldrich.comwikipedia.orgatamanchemicals.com
The high efficiency of Sn(Oct)₂ in these polymerizations is attributed to its high reactivity and low toxicity, making it suitable for producing polymers for biomedical applications. researchgate.net The catalyst facilitates the creation of high-molecular-weight polymers, a critical factor for the mechanical properties of the resulting materials. sigmaaldrich.comatamanchemicals.com The polymerization of L-lactide to poly(L-lactide) and glycolide to polyglycolide can be completed in a few days using this catalyst. researchgate.net The synthesis of PLGA, a copolymer used in FDA-approved therapeutic devices, also commonly employs tin(II) 2-ethylhexanoate as a catalyst. wikipedia.orgnih.gov The ratio of lactide to glycolide in the polymerization process can be varied to obtain different forms of PLGA with specific properties. wikipedia.org
| Catalyst | Polymer Synthesized | Monomers | Polymerization Type | Key Advantages |
|---|---|---|---|---|
| Tin(II) 2-ethylhexanoate | Polylactide (PLA) | Lactide | Ring-Opening Polymerization (ROP) | High reactivity, low toxicity, produces high molecular weight polymer. sigmaaldrich.comresearchgate.net |
| Tin(II) 2-ethylhexanoate | Poly(lactic-co-glycolic acid) (PLGA) | Lactide and Glycolide | Ring-Opening Co-polymerization | Enables synthesis of biocompatible and biodegradable copolymers for therapeutic devices. wikipedia.orgatamanchemicals.comnih.gov |
Cobalt(II) 2-ethylhexanoate is a prominent metal carboxylate that functions as a highly effective oxidation catalyst, particularly in the context of drying agents for paints, inks, and varnishes. solubilityofthings.commultichemexports.comatamanchemicals.com It accelerates the oxidative polymerization of drying oils, which are common components of alkyd-based coatings. solubilityofthings.commultichemexports.com This catalytic action promotes rapid surface drying, a crucial property for many coating applications. multichemexports.comatamanchemicals.com
The compound, often referred to as cobalt octoate, is considered one of the most active metal driers. atamanchemicals.com It is typically used in conjunction with auxiliary driers to ensure uniform drying throughout the paint film, preventing issues like surface wrinkling. atamanchemicals.com Its use in printing inks is also significant, as it allows for the fast drying required for stacking printed materials. multichemexports.comatamanchemicals.com In addition to its role as a drying agent, cobalt(II) 2-ethylhexanoate is also used as an accelerator for unsaturated polyester (B1180765) resins. nbinno.comkerton-industry.com
Hydroxyl aluminium bis(2-ethylhexanoate) is a coordination complex derived from 2-ethylhexanoic acid and aluminum(III). wikipedia.org It is primarily used as a thickening agent in a variety of products. wikipedia.orgwikipedia.orgchemeurope.com The nominal chemical formula for this compound is Al(OH)(O₂CCHEt(CH₂)₃CH₃)₂. wikipedia.org Its ability to increase the viscosity of formulations makes it a valuable additive in applications requiring rheology control. wikipedia.org
Esterification Reactions and Applications in Material Science
The carboxyl group of 2-ethylhexanoic acid can undergo esterification with various alcohols to produce a range of esters with important applications in material science. atamanchemicals.comisatis.net These esters are utilized as plasticizers, lubricants, and emollients. atamanchemicals.comatamanchemicals.comatamankimya.com
2-Ethylhexyl-2-ethylhexanoate is an ester synthesized from the reaction of 2-ethylhexanoic acid and 2-ethyl-1-hexanol. researchgate.netresearchgate.net This compound is an example of an ester of 2-ethylhexanoic acid that can be used as a plasticizer. atamanchemicals.comatamanchemicals.com Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). atamanchemicals.comatamankimya.com The synthesis of 2-ethylhexyl-2-ethylhexanoate can be achieved through direct esterification, and studies have explored this reaction using catalysts such as immobilized lipase. researchgate.netresearchgate.net 2-Ethylhexanoic acid itself is a metabolite of the widely used plasticizer di-(2-ethylhexyl)phthalate (DEHP). nih.gov
| Derivative | Parent Compound | Primary Application | Function |
|---|---|---|---|
| Tin(II) 2-ethylhexanoate | 2-Ethylhexanoic Acid | Polymerization Catalyst | Catalyzes ring-opening polymerization of lactide and glycolide. sigmaaldrich.comatamanchemicals.comwikipedia.org |
| Cobalt(II) 2-ethylhexanoate | 2-Ethylhexanoic Acid | Drying Agent/Oxidation Catalyst | Accelerates oxidative drying of paints, inks, and varnishes. solubilityofthings.commultichemexports.comatamanchemicals.com |
| Hydroxyl Aluminium Bis(2-ethylhexanoate) | 2-Ethylhexanoic Acid | Thickener | Increases viscosity in various formulations. wikipedia.orgwikipedia.org |
| 2-Ethylhexyl-2-ethylhexanoate | 2-Ethylhexanoic Acid | Plasticizer | Increases flexibility and durability of polymers. atamanchemicals.comatamanchemicals.com |
Raw Material for Alkyd Resins and Lubricants
4-Ethylhexenoic acid, more commonly known as 2-ethylhexanoic acid (2-EHA), serves as a crucial intermediate in the production of high-performance alkyd resins and synthetic lubricants. atamanchemicals.combisleyinternational.com Its branched-chain structure imparts desirable properties to the resulting products. atamanchemicals.com
In the manufacturing of alkyd resins, which are widely used in paints and coatings, 2-EHA is used as a modifier. atamanchemicals.comsdlookchem.com The incorporation of 2-EHA can improve the yellowing resistance of the resin, a critical factor for the longevity and aesthetic appeal of coatings, particularly in stoving enamels and two-component paint systems. atamanchemicals.combisleyinternational.com The metallic salts of 2-ethylhexanoic acid also function as driers for paints, inks, and varnishes. univarsolutions.com
For the lubricant industry, 2-EHA is a primary raw material for polyol esters, which are a class of synthetic lubricants. atamanchemicals.combisleyinternational.com These lubricants are valued for their high thermal stability and excellent performance, making them suitable for demanding applications such as in automotive and industrial settings. atamanchemicals.com Metal salts of 2-EHA are also utilized as additives in synthetic lubricants. bisleyinternational.com
Table 1: Applications of 2-Ethylhexanoic Acid in Resins and Lubricants
| Application Area | Specific Use | Benefit of 2-EHA |
| Alkyd Resins | Modifier in paint and coating formulations | Improved yellowing resistance atamanchemicals.combisleyinternational.com |
| Raw material for metal-based paint driers | Effective drying of odorless paints and inks univarsolutions.com | |
| Lubricants | Raw material for polyol ester synthetic lubricants | Contributes to high thermal stability atamanchemicals.combisleyinternational.com |
| Additive in synthetic lubricants | Enhances performance in automotive and industrial uses bisleyinternational.comatamanchemicals.com |
Diverse Applications in Organic Synthesis
The unique reactivity of this compound lends itself to a variety of applications in organic synthesis, from coupling reactions to serving as a catalytic medium.
Reactant in Decarboxylative Alkynylation and Coupling Reactions
This compound can be utilized as a reactant in several important organic transformations. It participates in esterification, decarboxylative alkynylation, and the preparation of alkyl coumarins through decarboxylative coupling reactions. atamanchemicals.comatamanchemicals.comsigmaaldrich.com Decarboxylative alkynylation is a powerful method for creating alkynes, which are fundamental building blocks in organic chemistry, from readily available carboxylic acids. nih.gov This approach offers a direct pathway to synthesize complex alkynyl intermediates. nih.gov
In the context of redox-neutral amine α-alkynylation, copper(II) 2-ethylhexanoate has been identified as an effective catalyst for the three-component coupling reaction of secondary amines, aldehydes, and alkynes. nih.gov This highlights the role of its derivatives in facilitating complex bond formations. nih.gov
Role in Organocatalytic Medium for Multi-Component Reactions (e.g., Biginelli Reaction)
Research has demonstrated that this compound can function as an organocatalytic medium for the Biginelli reaction, a multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones/thiones. atamanchemicals.comatamanchemicals.comatamanchemicals.com These compounds are of significant interest due to their wide range of pharmacological activities. dergipark.org.tr The use of 2-EHA as a green, low-cost, and recoverable catalytic medium presents an efficient and environmentally friendly approach to this important reaction. dergipark.org.tr The reaction proceeds by heating a mixture of an aldehyde, ethyl acetoacetate, and urea (B33335) or thiourea (B124793) in 2-ethylhexanoic acid. dergipark.org.tr This method has been shown to produce good to excellent yields of the desired products. dergipark.org.tr
Preparation of Acid Chlorides and Fragrances
This compound is a raw material for the production of its corresponding acid chloride, 2-ethylhexanoyl chloride. atamanchemicals.comchemicalbull.com This acid chloride is a versatile intermediate in organic synthesis. One of its applications is in the fragrance industry. ontosight.ai For instance, it can be reacted with specific alcohols to synthesize esters that possess unique scent properties for use in personal care products. ontosight.ai
Integration in Quantum Dot Synthesis and Related Nanomaterial Science
The application of this compound extends into the realm of nanotechnology, particularly in the synthesis of quantum dots (QDs) and other nanoparticles. frontiersin.org
In the synthesis of Cu-In-Zn-S/ZnS//ZnS quantum dots, 2-ethylhexanoic acid (EHA) is used to create a high-reactivity zinc precursor. frontiersin.org This EHA-assisted approach promotes the growth of an extended alloyed interface layer, which is crucial for producing high-quality QDs with enhanced brightness and stability. frontiersin.org The resulting QDs exhibit high quantum yields and are suitable for applications in light-emitting diodes (LEDs). frontiersin.org
Furthermore, 2-EHA is employed as a solvent and surface-modifying agent in the synthesis of other nanomaterials. For example, it has been used in the spray-flame synthesis of perovskite nanoparticles, where it helps to achieve high specific surface areas and phase purity. uni-due.de It is also used to stabilize cerium dioxide nanoparticles in nonpolar solvents, creating stable sols with antioxidant properties. nih.gov In the synthesis of nickel nanoparticles, nickelous 2-ethylhexanoate serves as a precursor. pku.edu.cn The organic molecules from the 2-ethylhexanoic acid radical coat the surface of the nanoparticles, contributing to their stability. pku.edu.cn
Environmental Fate and Abiotic Transformation Processes
Environmental Distribution and Partitioning in Aquatic and Terrestrial Compartments
The distribution of 4-ethylhexenoic acid in the environment is largely determined by its partitioning behavior between aqueous phases and organic matter found in soil, sediment, and biota. The key parameter for assessing this is the octanol-water partition coefficient (Log Kow), which for this compound is estimated to be in the range of 2.29 to 2.5. lookchem.comchemscene.com This value indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter.
In aquatic systems, the partitioning of carboxylic acids is highly dependent on the pH of the water. ecetoc.orgepa.gov At a neutral pH (around 7), this compound, with a pKa typical of carboxylic acids, will exist predominantly in its deprotonated, anionic form (4-ethylhexenoate). This anionic form is more water-soluble and has a lower tendency to partition into the lipids of aquatic organisms or adsorb to sediments compared to the neutral, protonated form which is more prevalent at lower pH values. epa.gov Therefore, in typical surface water environments, it is expected to remain primarily in the water column.
In terrestrial environments, the mobility of this compound in soil is influenced by both its affinity for soil organic carbon (Koc) and the soil's pH. ecetoc.org The moderate Log Kow value suggests that the neutral form of the acid will adsorb to soil organic matter. regulations.gov However, similar to aquatic systems, in soils with neutral to alkaline pH, the compound will be in its anionic form, increasing its mobility and potential to leach into groundwater. Conversely, in acidic soils, the protonated form will dominate, leading to stronger adsorption and reduced mobility. nih.gov Its isomer, 2-ethylhexanoic acid, is known to be readily biodegradable, suggesting that this compound is also likely to be rapidly mineralized in both soil and water, limiting its persistence and long-range transport. wikipedia.org
Physicochemical Properties for Environmental Partitioning of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H16O2 | nih.gov |
| Molecular Weight | 144.21 g/mol | nih.gov |
| LogP (Octanol-Water Partition Coefficient) | 2.2874 | lookchem.comchemscene.com |
| Predicted XLogP3 | 2.5 | nih.gov |
Hydrolytic Stability of Esters and Precursor Compounds
This compound itself, being a carboxylic acid, does not undergo hydrolysis under typical environmental conditions. nih.gov However, its corresponding esters, which are used in various industrial applications, are subject to hydrolysis, a reaction that splits the ester bond to yield the parent acid and alcohol. chemguide.co.uklumenlearning.comlibretexts.org The stability of these esters towards hydrolysis is a key factor in their environmental persistence and the potential release of this compound.
Ester hydrolysis can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid, regenerating the carboxylic acid and alcohol. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible reaction where an ester reacts with a base, such as sodium hydroxide (B78521), to produce an alcohol and a salt of the carboxylic acid. lumenlearning.comlibretexts.org This process typically proceeds to completion. libretexts.org
The structure of the carboxylic acid and the alcohol components significantly influences the rate of hydrolysis. For esters derived from branched-chain acids like this compound or its isomer 2-ethylhexanoic acid, the rate of hydrolysis can be affected by steric hindrance. Branching near the carbonyl group of the ester can physically block the approach of water or hydroxide ions, thereby slowing down the rate of hydrolysis and increasing the ester's stability. nih.gov This is a known principle used to enhance the hydrolytic stability of synthetic lubricants.
Volatilization Characteristics from Environmental Surfaces
Volatilization is the process by which a chemical evaporates from a surface, such as soil or water, into the atmosphere. The tendency of this compound to volatilize is governed by its vapor pressure and its Henry's Law constant. usda.govresearchgate.net The vapor pressure of this compound is 0.0182 mmHg at 25°C, indicating it is a substance with low volatility. lookchem.com
The rate of volatilization from water is described by the Henry's Law constant (KH), which relates the concentration of a chemical in the air to its concentration in water at equilibrium. copernicus.org Chemicals with low KH values tend to remain in the water phase. For carboxylic acids, KH can be influenced by pH, as the anionic form is non-volatile.
Properties Related to Volatilization of this compound
| Parameter | Value | Reference |
|---|---|---|
| Vapor Pressure | 0.0182 mmHg at 25°C | lookchem.com |
| Boiling Point | 234.6 °C at 760 mmHg | lookchem.com |
| Water Solubility | Slightly soluble | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and, consequently, the chemical behavior of 4-ethylhexenoic acid. These calculations provide insights into various molecular properties and reactivity descriptors.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. physchemres.org A smaller energy gap generally suggests higher reactivity.
Other important reactivity descriptors that can be calculated include:
Absolute Electronegativity (χ): Describes the tendency of the molecule to attract electrons. semanticscholar.org
Absolute Hardness (η): Measures the resistance to a change in the number of electrons. semanticscholar.org
Global Softness (σ): The reciprocal of hardness, indicating how easily the electronic structure can be modified. physchemres.org
Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. semanticscholar.org
These descriptors are valuable for predicting how this compound will interact with other chemical species and for understanding its role in various chemical reactions. researchgate.netarxiv.org For instance, the electrophilicity index can help in understanding its behavior in reactions where it acts as an electrophile.
Table 1: Calculated Quantum Chemical Properties for Aliphatic Compounds (Illustrative)
| Property | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |
| Absolute Electronegativity (χ) | Tendency to attract electrons |
| Absolute Hardness (η) | Resistance to change in electron number |
| Electrophilicity Index (ω) | Quantitative measure of electrophilic nature |
| Dipole Moment (μ) | Measure of molecular polarity |
Note: Specific calculated values for this compound were not available in the searched literature. The table provides a general framework for the types of data obtained from quantum chemical calculations.
Modeling of Reaction Mechanisms and Catalytic Processes
Computational modeling is a vital tool for elucidating the intricate details of reaction mechanisms and catalytic processes involving this compound. One of the primary reactions where this compound is involved is esterification. For example, the esterification of neopentyl glycol with 2-ethylhexanoic acid has been studied using various catalysts, including homogeneous para-toluene sulfonic acid and heterogeneous resins like Dowex 50WX2 and Amberlyst 15. lut.filut.fi
Kinetic modeling of these esterification reactions reveals a multi-step process. Initially, neopentyl glycol reacts with the carboxylic acid to form a monoester and water. lut.filut.fi Subsequently, the monoester can undergo further esterification with another molecule of the carboxylic acid to produce a diester. lut.filut.fi A competing reaction is the disproportionation where two monoester molecules react to form neopentyl glycol and a diester. lut.filut.fi To drive the reaction towards the product side, water is typically removed from the reactor to prevent the reverse reaction (hydrolysis). lut.filut.fi
Catalytic membrane reactors have also been explored for the synthesis of ethyl hexanoate (B1226103) from the esterification of ethyl hexanoic acid and ethanol. researchgate.net In such systems, the reactants are forced through a porous membrane impregnated with a catalyst. This setup enhances the contact between reactants and the catalyst, leading to high catalytic activity and minimizing mass transport resistance. researchgate.net
Furthermore, 2-ethylhexanoic acid is used in the preparation of metal complexes that function as catalysts in polymerization and oxidation reactions. wikipedia.orgatamanchemicals.com For example, tin(II) ethylhexanoate is a catalyst for the polymerization of polylactide, and cobalt(II) ethylhexanoate acts as a drier in alkyd resins. wikipedia.org The synthesis of 2-ethylhexanoic acid itself can be achieved through the oxidation of 2-ethylhexanal (B89479), a process that can be catalyzed by N-hydroxyphthalimide (NHPI) under mild conditions, offering a "green" and efficient industrial pathway. mdpi.com
Thermodynamic Modeling of Vapor-Liquid Equilibria in Binary and Ternary Mixtures
The design and optimization of separation processes like distillation require a thorough understanding of the vapor-liquid equilibrium (VLE) of the mixtures involved. Thermodynamic models are essential for describing the phase behavior of systems containing this compound.
Experimental VLE data for binary systems of 2-ethylhexanoic acid with other compounds like chloroform (B151607) and propylene (B89431) glycol methyl ether have been measured at atmospheric pressure (101.3 kPa). x-mol.com To correlate this experimental data, various thermodynamic models are employed, such as the Non-Random Two-Liquid (NRTL), Wilson, and Universal Quasichemical (UNIQUAC) models. scielo.br These models use binary interaction parameters, which are regressed from the experimental data, to accurately predict the VLE behavior. scielo.bracs.org
For systems involving associating molecules like carboxylic acids, which can form dimers in the vapor phase, the Hayden-O'Connell (HOC) equation of state is often combined with activity coefficient models like NRTL, Wilson, and UNIQUAC. x-mol.comacs.org For instance, the VLE data for binary mixtures of ethyl acetate (B1210297) + 2-ethylhexanoic acid and propyl acetate + 2-ethylhexanoic acid have been successfully correlated using the NRTL-HOC, UNIQUAC-HOC, and Wilson-HOC models. acs.org The thermodynamic consistency of the experimental data is typically verified using methods like the Herington and van Ness tests. x-mol.comscielo.br
The study of liquid-liquid equilibria (LLE) is also crucial, especially in extraction processes. For instance, the LLE of ternary mixtures containing 2-ethylhexanoic acid, ethanol, and water has been investigated. researchgate.net The NRTL model is frequently used to correlate both VLE and LLE data with satisfactory results for a wide range of polar and nonpolar systems. researchgate.netresearchgate.net
Table 2: Thermodynamic Models for Vapor-Liquid Equilibria
| Model | Description | Application Example |
| NRTL (Non-Random Two-Liquid) | A local composition model that accounts for non-randomness in liquid mixtures. | Correlating VLE data for ethanol-water and other mixtures. scielo.brresearchgate.net |
| Wilson | Another local composition model, often simpler than NRTL. | Used alongside NRTL and UNIQUAC for correlating VLE data of various binary systems. scielo.br |
| UNIQUAC (Universal Quasichemical) | A model based on the quasichemical theory of Guggenheim, considering both combinatorial and residual contributions to the activity coefficient. | Correlating VLE data for binary systems involving isopropyl chloroacetate. scielo.br |
| HOC (Hayden-O'Connell) | An equation of state that accounts for association and solvation effects in the vapor phase. | Used in conjunction with activity coefficient models for systems with associating components like 2-ethylhexanoic acid. x-mol.comacs.org |
Predictive Models for Environmental Fate and Biodegradation Potential
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are extensively used to estimate the environmental fate and biodegradation potential of chemical substances like this compound. canada.cacanada.ca These models rely on the chemical's structure to predict its physical-chemical properties and its behavior in the environment. canada.ca
For 2-ethylhexanoic acid, QSAR models have been used to generate data on properties relevant to its environmental fate. canada.ca The octanol-water partition coefficient (log Kow) is a key parameter used as an indicator for the bioaccumulation potential of organic substances. umweltbundesamt.de For 2-ethylhexanoic acid, the log Kow is reported to be in the range of 2.64-2.81. mst.dk
Biodegradation is a critical process that determines the persistence of a chemical in the environment. acs.org Available experimental data indicate that 2-ethylhexanoic acid is readily biodegradable. industrialchemicals.gov.au Predictive models like BIOWIN, which is part of the EPI Suite™ software, can estimate the probability of aerobic and anaerobic biodegradation. umweltbundesamt.de While specific model predictions for this compound were not found, the general principle is that the presence of functional groups like carboxylic acids tends to enhance biodegradability compared to the corresponding hydrocarbons. acs.org
The environmental fate of 2-ethylhexanoic acid is also influenced by its potential to be released from the degradation of other chemicals, such as the plasticizers di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). canada.ca Predictive models can also be used to estimate the toxicity of compounds to various organisms. researchgate.netnih.gov For example, QSAR models have been developed to predict the toxicity of aliphatic compounds to the protozoan Tetrahymena pyriformis. researchgate.netarxiv.org In some cases, in vitro data combined with pharmacokinetic models are used to predict in vivo toxicity, as has been done for valproic acid and its analogues, including 2-ethylhexanoic acid. nih.gov
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
Currently, specific, high-yield synthetic pathways for 4-ethylhexenoic acid are not extensively documented. Research in this area would be the first step toward making this compound available for further study and potential application. Future investigations could focus on adapting known methods for creating unsaturated carboxylic acids or modifying existing routes for related compounds.
Potential synthetic strategies for exploration could include:
Wittig-type Reactions: Coupling of an appropriate phosphonium (B103445) ylide with a carbonyl compound containing the ethyl branch at the desired position.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could be investigated to construct the carbon skeleton and introduce the double bond with stereochemical control.
Alkene Metathesis: A powerful tool for forming carbon-carbon double bonds, which could potentially be employed using precursors derived from smaller, readily available molecules.
For comparison, the synthesis of the saturated 4-ethylhexanoic acid has been described via pathways that could potentially be adapted. lookchem.com
| Starting Material | Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|
| 2-(2-ethyl-butyl)-malonic acid | 195 °C, 2h | 45.0% | lookchem.com |
| triethylcarbinyl bromide and carbon dioxide | nickel(II) iodide; manganese; in N,N-dimethyl-formamide | 38.0% | lookchem.com |
Furthermore, the synthesis of the unnatural amino acid 2-amino-4-ethylhexanoic acid has been achieved using diethyl acetamidomalonate as a starting material, indicating that functionalized derivatives of the 4-ethylhexane backbone are synthetically accessible. researchgate.net Future work could focus on developing sustainable routes, perhaps utilizing bio-based precursors or employing enzymatic catalysis to improve the environmental profile of the synthesis.
Advanced Understanding of Biochemical Interactions and Pathways
The biochemical profile of this compound is largely uncharacterized. An advanced understanding of its metabolic fate, potential biological activity, and interactions with cellular components is a critical area for future research.
Metabolic Pathways: It is hypothesized that, like other fatty acids, this compound would be metabolized via β-oxidation. However, the presence of both a branch point and a double bond could lead to unique metabolic intermediates and potentially inhibit or alter standard fatty acid metabolism. For instance, the major metabolic pathway for the related saturated compound, 2-ethylhexanoic acid (2-EHA) , is β-oxidation, leading to metabolites such as 2-ethyl-3-oxohexanoic acid . researchgate.net The unsaturated bond in this compound could introduce additional metabolic steps, such as those involving hydratases or isomerases, which are common in the breakdown of unsaturated fatty acids.
Enzyme Interactions: The branched-chain structure may lead to specific interactions with enzymes. Research on 2-amino-4-ethylhexanoic acid has shown that its bulky side chain can create steric hindrance that significantly affects the activity of enzymes like chymotrypsin. researchgate.net Investigating how this compound and its potential metabolites interact with key enzymes in lipid metabolism, signaling pathways, and xenobiotic detoxification would be a fruitful research avenue.
Biological Activity: Derivatives of related branched-chain fatty acids have shown biological activity. For example, derivatives of 4-Ethyl-2-oxohexanoic acid have been investigated for anti-inflammatory properties. Future studies could screen this compound and its derivatives for various biological activities, including antimicrobial, anti-inflammatory, or receptor-modulating effects.
Innovative Applications in Catalysis and Advanced Materials Science
While no specific applications for this compound have been established, the well-documented uses of its saturated analogue, 2-EHA, provide a roadmap for future exploration in catalysis and materials science. The presence of the double bond in this compound offers a reactive handle for polymerization or functionalization, opening up possibilities not available to its saturated counterpart.
Table of Potential Applications Based on 2-EHA
| Application Area | Role of 2-EHA | Potential for this compound |
|---|---|---|
| Paint Driers (Siccatives) | Forms lipophilic metal salts (e.g., cobalt, manganese) that catalyze the oxidative crosslinking of drying oils. basf.combisleyinternational.com | Could form similar metal salts with potentially different catalytic activity or solubility. The double bond might participate in the curing process. |
| PVC Stabilizers | Metal salts of 2-EHA act as heat stabilizers for PVC. perstorp.com | Metal salts could offer different performance characteristics in terms of heat stability or compatibility with the polymer matrix. |
| Synthetic Lubricants | Used to produce polyol esters that serve as high-performance synthetic lubricants. basf.comperstorp.com | Could be used to synthesize novel polyol esters with modified viscosity, thermal stability, or lubricity due to the unsaturation. |
| Polymerization Catalysis | Tin(II) 2-ethylhexanoate (B8288628) is a common catalyst for ring-opening polymerization of lactones (e.g., for producing polylactic acid). atamanchemicals.com | Metal complexes of this compound could be synthesized and tested as alternative polymerization catalysts. |
| Advanced Materials | Used as a building block for alkyd resins to improve properties like yellowing resistance. bisleyinternational.com | The double bond could be used as a site for crosslinking or grafting, enabling the creation of novel polymers, functional coatings, or composite materials. |
Future research should focus on synthesizing metal complexes of this compound and evaluating their catalytic efficacy. cymitquimica.com Furthermore, its use as a monomer or functional additive in polymer synthesis could lead to new materials with unique properties.
Strategies for Environmental Remediation and Bioremediation of 2-Ethylhexanoic Acid and its Precursors
Given the industrial importance of 2-EHA, understanding its environmental fate and developing remediation strategies is crucial. These strategies can also inform potential approaches for the bioremediation of other branched-chain carboxylic acids, including this compound, should it ever be produced on a larger scale.
Biodegradation of 2-EHA: 2-EHA is considered to be biodegradable. canada.ca It is expected to primarily be present in water due to its solubility and is not expected to persist in soil or sediment. canada.ca Soil microbes are known to oxidize 2-ethylhexanol , a precursor, to 2-EHA. canada.ca Complete removal of short-chain carboxylic acids, including 2-EHA, has been demonstrated in wastewater treatment systems that combine anaerobic and aerobic stages. canada.ca
Role of Unsaturation in Bioremediation: Research on the bioremediation of other unsaturated organic acids provides valuable insights. A study on unsaturated fluorinated carboxylic acids demonstrated that the presence of a carbon-carbon double bond is crucial for microbial transformation under anaerobic conditions, facilitating pathways like reductive defluorination and hydrogenation. acs.orgacs.org This suggests that the double bond in this compound could be a key site for initial microbial attack, potentially making it amenable to bioremediation.
Future Remediation Strategies: Future research could focus on isolating and characterizing microbial consortia or specific bacterial strains capable of efficiently degrading branched and unsaturated carboxylic acids. Understanding the enzymatic machinery involved, such as the role of specific hydroxylases or mechanisms like fumarate (B1241708) addition which activate hydrocarbons for degradation, could lead to the development of targeted bioremediation technologies. enviro.wiki This knowledge would be essential for treating industrial effluents containing these types of compounds and for designing new, more readily biodegradable chemicals.
Q & A
Q. How can degradation pathways of this compound under environmental conditions be rigorously identified?
- Methodological Answer : Use accelerated UV-light exposure tests to simulate photodegradation, identifying products via HRMS and -NMR. Apply QSAR models to predict eco-toxicity of degradation byproducts. Partner with environmental chemists to validate field studies, ensuring alignment with OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
